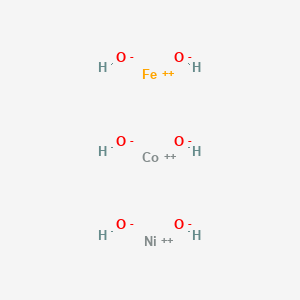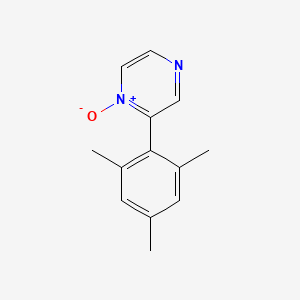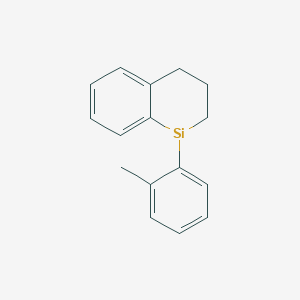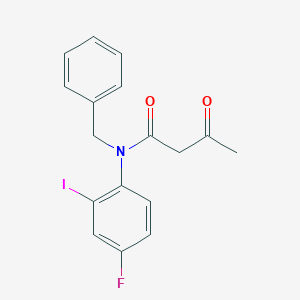![molecular formula C14H13ClN2O4S B14193608 N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide CAS No. 909120-55-4](/img/structure/B14193608.png)
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a 4-chlorophenyl ethyl group
Preparation Methods
The synthesis of N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 1-(4-chlorophenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, where the ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its sulfonamide structure, it has been explored for its potential use as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. The nitro group can also undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-[1-(4-Chlorophenyl)ethyl]-4-aminobenzene-1-sulfonamide: This compound has an amino group instead of a nitro group, which can result in different biological activities and chemical reactivity.
N-[1-(4-Chlorophenyl)ethyl]-4-methylbenzene-1-sulfonamide: This compound has a methyl group instead of a nitro group, which can affect its solubility and interaction with biological targets.
N-[1-(4-Chlorophenyl)ethyl]-4-hydroxybenzene-1-sulfonamide: This compound has a hydroxy group instead of a nitro group, which can influence its chemical stability and reactivity.
Properties
CAS No. |
909120-55-4 |
|---|---|
Molecular Formula |
C14H13ClN2O4S |
Molecular Weight |
340.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-10(11-2-4-12(15)5-3-11)16-22(20,21)14-8-6-13(7-9-14)17(18)19/h2-10,16H,1H3 |
InChI Key |
GRPXFWYEGNBKII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)

![Benzaldehyde, 4-methoxy-3-[5-(trifluoromethyl)-1H-tetrazol-1-yl]-](/img/structure/B14193548.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)



![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)methyl methanesulfonate](/img/structure/B14193570.png)
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)

![3-(Methylsulfanyl)pyrazino[2,3-e][1,2,4]triazine](/img/structure/B14193601.png)
